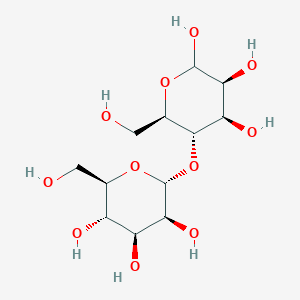

4-O-(a-D-Mannopyranosyl)-D-mannose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

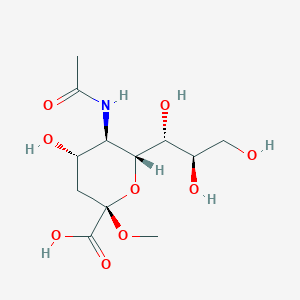

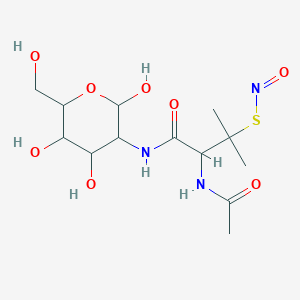

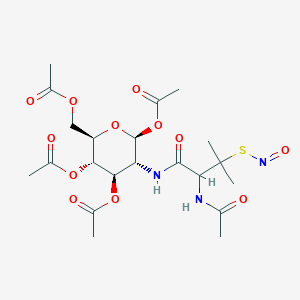

The synthesis of 4-O-(α-D-Mannopyranosyl)-D-mannose involves the fusion of 1,2,3,4-tetra-O-acetyl-α-D-mannopyranose with a catalytic amount of toluene-p-sulphonic acid, leading to the formation of the disaccharide after deacetylation. Notably, this process does not yield β-D-linked disaccharides, indicating a specificity for α-linkages in the synthesis. Higher oligomers and a D-mannan primarily comprising an α-(1→6)-linkage were observed under different catalytic conditions, highlighting the synthesis's versatility for producing various glycosidic linkages (O'Brien, Lee, O'Colla, & Egan, 1974).

Scientific Research Applications

In addition, marine fungi, which produce a variety of structurally diverse bioactive metabolites, have been studied for their antioxidant properties . These antioxidants can inactivate reactive oxygen and nitrogen species, preventing the onset of several degenerative diseases including cancer, autoimmune disorders, cardiovascular and neurodegenerative diseases .

-

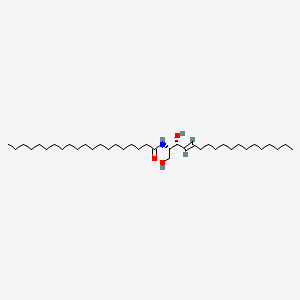

Biosurfactants and Bioemulsifiers in Biomedical and Related Applications

- These compounds exhibit surface activities at interfaces due to the presence of both hydrophilic and hydrophobic moieties within the same molecule .

- They can reduce surface and interfacial tension at gas-liquid-solid interfaces, leading to the formation of more stable emulsions .

- Their diverse functional properties, such as emulsification, wetting, foaming, cleansing, phase separation, surface activity, and reduction in viscosity of heavy liquids, make them suitable for many industrial and domestic application purposes .

-

Food Processing with α-l-Arabinofuranosidase

- α-l-Arabinofuranosidase is a potential enzyme for the food industry .

- It functions synergistically with other hemicellulases .

- It is used for improving bread quality, for wine flavor, for clarification of fruit juices, as a supplement for feedstock for enhancing digestion, in the production of medicinal compounds, and in the production of oligosaccharide and modification of their side chains .

Safety And Hazards

The specific safety and hazards associated with “4-O-(a-D-Mannopyranosyl)-D-mannose” are not detailed in the available resources. However, it is advised that it should be used for research and development purposes only, and not for medicinal or household use4.

Future Directions

The future directions of “4-O-(a-D-Mannopyranosyl)-D-mannose” are not explicitly mentioned in the available resources. However, given its importance in the biomedicine industry, it is likely to continue to be a focus of research and development1.

properties

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-VQCGNKTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-O-(a-D-Mannopyranosyl)-D-mannose | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.